molecular formula C21H17ClN4O3 B2789220 1-(4-chlorobenzyl)-4-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2,3(1H,4H)-dione CAS No. 1251592-09-2

1-(4-chlorobenzyl)-4-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2,3(1H,4H)-dione

Cat. No.: B2789220
CAS No.: 1251592-09-2
M. Wt: 408.84
InChI Key: CLMWVKDXWZABAS-UHFFFAOYSA-N
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Description

1-(4-chlorobenzyl)-4-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2,3(1H,4H)-dione is a novel synthetic compound of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates a 1,2,4-oxadiazole heterocycle, a moiety recognized for its bioisosteric properties and presence in a wide spectrum of biologically active molecules . The 1,2,4-oxadiazole ring is known for its ability to serve as a stable equivalent for ester and amide functional groups, potentially enhancing metabolic stability in lead compounds . This core structure is featured in several commercially available drugs and has been investigated for activities including anticancer, anti-inflammatory, and antiviral effects . The specific inclusion of a 4-chlorobenzyl group is a common pharmacophore in drug design, often associated with improved binding affinity to biological targets, as seen in other research compounds with demonstrated cytotoxic activity . The integrated pyrazine-2,3(1H,4H)-dione system further adds to the complexity and potential for unique electronic interactions with enzymes or receptors. Researchers can explore this molecule as a key intermediate or a lead compound for developing new therapeutic agents, particularly in oncology and infectious disease. The compound is provided for research purposes to investigate its mechanism of action, binding affinity, and efficacy in various biological assays. This product is strictly for research and development use in a laboratory setting. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-4-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O3/c1-14-3-2-4-16(11-14)19-23-18(29-24-19)13-26-10-9-25(20(27)21(26)28)12-15-5-7-17(22)8-6-15/h2-11H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLMWVKDXWZABAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CN3C=CN(C(=O)C3=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-chlorobenzyl)-4-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2,3(1H,4H)-dione is a novel derivative that incorporates oxadiazole and pyrazine moieties. This combination has been recognized for its potential in medicinal chemistry due to the biological activities associated with both structural components.

Chemical Structure

The chemical structure can be represented as follows:

C19H18ClN5O2\text{C}_{19}\text{H}_{18}\text{Cl}\text{N}_5\text{O}_2

This structure suggests a complex interaction profile that may confer various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, a related study demonstrated that 1,3,4-oxadiazoles exhibit significant inhibitory effects on cancer cell lines. Specifically, compounds containing oxadiazole rings were shown to inhibit cell proliferation in various cancer types, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and modulation of cell cycle progression.

CompoundIC50 (µM)Cell Line
110MDA-MB-468 (breast cancer)
215A549 (lung cancer)

These findings suggest that the oxadiazole moiety in our compound may similarly contribute to its anticancer properties.

Enzyme Inhibition

Another significant biological activity of compounds containing oxadiazole and pyrazine is their ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial in neurodegenerative diseases like Alzheimer's.

In a molecular docking study, it was found that derivatives similar to our compound showed strong binding affinities to AChE and BChE:

CompoundAChE IC50 (µM)BChE IC50 (µM)
32235
41830

The presence of the oxadiazole ring enhances the binding affinity by interacting with the active site of these enzymes, thereby inhibiting their activity.

Antimicrobial Activity

The antimicrobial properties of related compounds have also been investigated. For example, a study revealed that certain oxadiazole derivatives exhibited significant antibacterial activity against gram-positive and gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli 0.5 mg/mL
Staphylococcus aureus 0.25 mg/mL

These results indicate that our compound could potentially possess similar antimicrobial properties due to its structural characteristics.

Case Study 1: Anticancer Evaluation

A compound structurally similar to our target was evaluated for its anticancer efficacy against various human cancer cell lines. The study reported that the compound induced apoptosis through the mitochondrial pathway, evidenced by increased levels of cytochrome c in the cytosol and activation of caspases.

Case Study 2: Enzyme Inhibition Mechanism

In a detailed investigation into enzyme inhibition, it was found that the oxadiazole derivatives inhibited AChE by forming non-covalent interactions with key residues in the active site. Kinetic studies revealed competitive inhibition patterns, suggesting that these compounds could serve as effective therapeutic agents for Alzheimer's disease.

Comparison with Similar Compounds

Pyrimidine-2,4-Dione Derivatives

Compounds 10–12 from share a pyrimidine-2,4-dione core, differing from the target compound’s pyrazine-2,3-dione. For example, 1-((1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)methyl)-5-methylpyrimidine-2,4-(1H,3H)-dione (12) has a 4-chlorobenzyl-triazole substituent. Key comparisons include:

  • Melting Points : Compound 12 melts at 245–247°C, lower than triazole analogs with fluorobenzyl groups (e.g., compound 11: 249–251°C). This suggests chloro-substituents may reduce crystalline packing efficiency compared to fluoro groups.
  • Synthesis : All analogs in were synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), yielding 81–90% after chromatography. The target compound may require similar click chemistry for oxadiazole formation .

Oxadiazole-Containing Analogs

  • Morpholine-Oxadiazole Hybrid (): The morpholine derivative 4-{[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine shares the 1,2,4-oxadiazole motif but replaces pyrazine-dione with a morpholine-piperidine system.
  • Pyridin-2(1H)-one-Oxadiazole Hybrid (): A pyridinone core linked to a 3-(4-trifluoromethoxyphenyl)-1,2,4-oxadiazole was synthesized via Buchwald-Hartwig coupling.

Substituent Effects

  • Chlorobenzyl vs. Fluorobenzyl : In -chlorobenzyl-substituted compound 12 (87% yield) showed comparable synthetic efficiency to 4-fluorobenzyl analog 11 (90% yield), indicating halogen choice minimally impacts reaction feasibility. However, fluorinated analogs often exhibit enhanced bioavailability .
  • Oxadiazole vs. Triazole : The oxadiazole in the target compound may improve metabolic stability over triazole-containing analogs (), as oxadiazoles are less prone to enzymatic oxidation .

Data Tables

Table 1: Structural and Physical Comparison of Key Analogs

Compound Name Core Structure Key Substituents Melting Point (°C) Yield (%) Biological Activity Reference
Target Compound Pyrazine-2,3-dione 4-Chlorobenzyl, 3-(m-tolyl)-oxadiazole Data needed Data needed Data needed -
Compound 12 () Pyrimidine-2,4-dione 4-Chlorobenzyl-triazole 245–247 87 Not specified
Morpholine Derivative () Morpholine 3-(4-Trifluoromethylphenyl)-oxadiazole Not provided Not provided Antidiabetic (GLP-1R PAM)
Pyridin-2(1H)-one Derivative () Pyridinone 3-(4-Trifluoromethoxyphenyl)-oxadiazole Not provided Not provided Not specified

Notes

  • Biological data gaps underscore the need for targeted assays to evaluate efficacy in disease models.
  • Synthetic routes may require optimization based on steric hindrance from the m-tolyl group.

Q & A

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across assays?

  • Case Example : Discrepancies in IC₅₀ values for enzyme inhibition may arise from assay conditions (e.g., buffer pH, co-solvents like DMSO).
  • Resolution :

Validate assays with positive controls (e.g., reference inhibitors).

Perform dose-response curves in triplicate.

Cross-verify using orthogonal methods (e.g., SPR for binding affinity) .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Approach :

  • Variations : Modify substituents on the m-tolyl group (e.g., electron-withdrawing/-donating groups) or pyrazine-dione core.
  • Data-Driven Design : Compare analogs (e.g., 3-(4-Ethylphenyl)-1-{(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl}quinazoline-2,4(1H,3H)-dione ) to identify critical pharmacophores.
  • Tools : Use molecular docking to predict interactions with target enzymes .

Q. What are the stability challenges for this compound under physiological conditions?

  • Key Findings :

  • Hydrolytic Degradation : The oxadiazole ring may hydrolyze in acidic/alkaline buffers.
  • Mitigation :

Conduct stability studies in simulated gastric fluid (pH 2) and plasma (pH 7.4).

Stabilize via formulation (e.g., encapsulation in liposomes) .

Q. How can computational modeling predict off-target interactions?

  • Protocol :

Generate a 3D structure using DFT or molecular mechanics.

Perform virtual screening against databases like ChEMBL or PubChem.

Validate predictions with kinase panel assays .

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